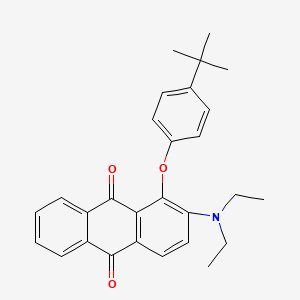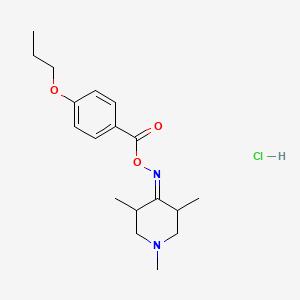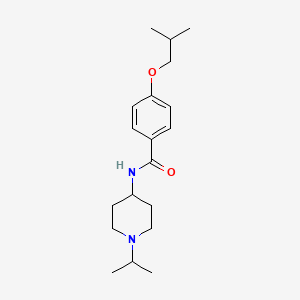![molecular formula C19H31NO B4888249 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine](/img/structure/B4888249.png)
1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine, also known as TBPB, is a synthetic compound that has gained significant attention in scientific research due to its potential as a tool for studying ion channels. TBPB has been found to activate the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and thermoregulation. In
Mécanisme D'action
1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine activates TRPV1 by binding to a specific site on the channel. This binding causes a conformational change in the channel, leading to its activation. Activation of TRPV1 leads to the influx of calcium ions into the cell, triggering downstream signaling pathways that result in the sensation of pain and the release of neuropeptides.
Biochemical and Physiological Effects:
1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine has been found to selectively activate TRPV1, leading to the sensation of pain and the release of neuropeptides. In addition, 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine has been shown to induce a mild increase in body temperature, suggesting a potential role in thermoregulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine in lab experiments is its selectivity for TRPV1. This allows researchers to study the specific role of TRPV1 in pain sensation and thermoregulation. However, one limitation of 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine is its relatively short half-life, which can make it difficult to study long-term effects.
Orientations Futures
For research on 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine include studying its potential as a therapeutic agent for pain management and exploring its role in thermoregulation. In addition, further research is needed to understand the long-term effects of 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine and its potential for off-target effects.
Méthodes De Synthèse
The synthesis of 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine involves the reaction of 2-tert-butyl-5-methylphenol with 1-bromobutane to form 4-(2-tert-butyl-5-methylphenoxy)butane. This intermediate is then reacted with pyrrolidine in the presence of sodium hydride to yield 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine. The purity of 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine can be confirmed through nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine has been used in scientific research to study the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by a wide range of stimuli, including heat, protons, and capsaicin. Activation of TRPV1 leads to the sensation of pain and the release of neuropeptides. 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine has been found to selectively activate TRPV1, making it a useful tool for studying the role of TRPV1 in pain sensation and thermoregulation.
Propriétés
IUPAC Name |
1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-16-9-10-17(19(2,3)4)18(15-16)21-14-8-7-13-20-11-5-6-12-20/h9-10,15H,5-8,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDQVXNYFYSOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B4888182.png)
![9-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4888189.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4888192.png)

![methyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4888201.png)
![1-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-2,5-pyrrolidinedione](/img/structure/B4888209.png)

![4-({2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4888224.png)
![N-[2-(2-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B4888238.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B4888256.png)
![9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888267.png)
![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4888278.png)